3-Bromo-2-methylphenol
Overview
Description
Synthesis Analysis
3-Bromo-2-methylphenol can be synthesized by various methods. For instance, it can be produced by the electrophilic halogenation of phenol with bromine . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 50°C .Molecular Structure Analysis
The molecular formula of 3-Bromo-2-methylphenol is C7H7BrO . Its InChI Code is 1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 . The molecular weight is 187.04 .Chemical Reactions Analysis
3-Bromo-2-methylphenol is used as a reagent in chemoselective and regioselective oxybromination of phenols with dioxygen . It can also be used in the synthesis of other organic compounds.Physical And Chemical Properties Analysis
3-Bromo-2-methylphenol has a melting point of 95°C and a boiling point of 220.79°C . It has a density of 1.3839 (rough estimate) and a refractive index of 1.5772 (estimate) . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Synthesis and Preparation
3-Bromo-2-methylphenol has been synthesized through practical methods. Norberg et al. (2011) describe a one-pot C-H activation/borylation/oxidation sequence to generate 3,5-disubstituted phenols, including 3-bromo-5-methylphenol, from 3-bromotoluene. This process, which can be completed within one day, is efficient for producing 3-bromo-2-methylphenol on a multigram scale under mild conditions (Norberg, Smith, & Maleczka, 2011).
Marine Algae Derivatives
3-Bromo-2-methylphenol derivatives have been isolated from marine sources. Xu et al. (2003) found that bromophenols, including derivatives of 3-bromo-2-methylphenol, were isolated from the marine red alga Rhodomela confervoides, demonstrating antibacterial properties (Xu et al., 2003).
Antioxidant Properties
Some studies have focused on the antioxidant capabilities of bromophenol derivatives. Olsen et al. (2013) discovered that compounds including derivatives of 3-bromo-2-methylphenol isolated from the red alga Vertebrata lanosa showed potent antioxidant activity in both biochemical and cellular assays (Olsen, Hansen, Isaksson, & Andersen, 2013).
Anticancer Activities
Bromophenol derivatives have also been studied for their potential anticancer activities. Dong et al. (2022) synthesized methylated and acetylated derivatives of natural bromophenols, including 3-bromo-2-methylphenol, and evaluated their antioxidant and anticancer activities, showing significant potential for drug development (Dong et al., 2022).
Additional Research
- Guo et al. (2018) synthesized a novel bromophenol derivative that induced cell cycle arrest and apoptosis in lung cancer cells, highlighting the therapeutic potential of bromophenol derivatives (Guo et al., 2018).
- Li et al. (2011) isolated 19 bromophenols, including 3-bromo-2-methylphenol derivatives, from Rhodomela confervoides, demonstrating significant antioxidant activity (Li, Li, Gloer, & Wang, 2011).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-methylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDXAMRGYMDTOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346648 | |
Record name | 3-Bromo-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylphenol | |
CAS RN |
7766-23-6 | |
Record name | 3-Bromo-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Citations
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